N-cycloheptyl-1-methyl-1H-pyrazol-4-amine
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Overview
Description
N-cycloheptyl-1-methyl-1H-pyrazol-4-amine is a chemical compound with the molecular formula C11H19N3. It belongs to the class of pyrazole derivatives, which are known for their diverse applications in medicinal chemistry, agrochemistry, and material science . This compound features a pyrazole ring substituted with a cycloheptyl group and a methyl group, making it a unique structure with potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-1-methyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of cycloheptyl hydrazine with 1-methyl-3-oxobutan-1-one under acidic conditions to form the pyrazole ring . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of cycloheptyl hydrazine and its subsequent reaction with a suitable diketone to form the pyrazole ring. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products
The major products formed from these reactions include N-oxides, hydrazine derivatives, and substituted pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
N-cycloheptyl-1-methyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals and specialty materials.
Mechanism of Action
The mechanism of action of N-cycloheptyl-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazol-4-amine: A simpler pyrazole derivative without the cycloheptyl group.
N-cyclohexyl-1-methyl-1H-pyrazol-4-amine: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
Uniqueness
N-cycloheptyl-1-methyl-1H-pyrazol-4-amine is unique due to its cycloheptyl substitution, which imparts distinct steric and electronic properties.
Properties
Molecular Formula |
C11H19N3 |
---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
N-cycloheptyl-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H19N3/c1-14-9-11(8-12-14)13-10-6-4-2-3-5-7-10/h8-10,13H,2-7H2,1H3 |
InChI Key |
BABXWYLPPXNVLC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC2CCCCCC2 |
Origin of Product |
United States |
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